Product packaging for Quinine(Cat. No.:CAS No. 1407-83-6)

Quinine

Cat. No.: B10769574
CAS No.: 1407-83-6
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-WZBLMQSHSA-N
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Description

Quinine, a prominent natural alkaloid isolated from the bark of the Cinchona tree, serves as a critical reference standard and investigative tool in biomedical research. Its primary historical and research significance lies in its antimalarial properties, where it functions by inhibiting the heme polymerase enzyme in the malaria parasite, Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death. Beyond its role in parasitology, this compound is extensively utilized in physiological studies as a potent, non-selective blocker of voltage-gated potassium and sodium channels. This property makes it invaluable for probing the structure and function of ion channels in electrophysiology and neuroscience. Furthermore, its bitter taste profile establishes it as a fundamental standard in taste transduction research, specifically for characterizing bitter taste receptors (TAS2Rs). Researchers also employ this compound to study its myorelaxant and antipyretic effects, as well as its potential interactions with other pharmaceuticals. This compound provides a multifaceted tool for advancing discoveries in infectious disease, neurobiology, and sensory biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O2 B10769574 Quinine CAS No. 1407-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1
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InChI Key

LOUPRKONTZGTKE-WZBLMQSHSA-N
Source PubChem
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Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
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Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
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Molecular Formula

C20H24N2O2
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DSSTOX Substance ID

DTXSID0044280
Record name Quinine
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Molecular Weight

324.4 g/mol
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Physical Description

Solid
Record name Quinine
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Solubility

In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L
Record name Quinine
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Color/Form

Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR

CAS No.

72402-53-0, 130-95-0, 1407-83-6
Record name (8α,9R)-(±)-6′-Methoxycinchonan-9-ol
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Record name Quinine tannate [USP]
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Melting Point

177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C
Record name Quinine
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Molecular Architecture and Stereochemical Considerations of Quinine

Quinine (B1679958) as a Cinchona Alkaloid: Structural Framework Analysis

This compound is classified as a Cinchona alkaloid, a group of naturally occurring compounds isolated primarily from the bark of Cinchona trees. nih.govwikipedia.org These alkaloids share a common structural foundation, consisting of an aromatic quinoline (B57606) ring system linked to a bicyclic quinuclidine (B89598) moiety by a methylene (B1212753) alcohol bridge. wikipedia.orguomustansiriyah.edu.iqbiointerfaceresearch.com this compound, specifically, is a cinchonidine (B190817) in which a methoxy (B1213986) group is substituted at the 6-position of the quinoline ring. nih.gov

Quinoline and Quinuclidine Core Ring Systems

The molecular framework of this compound is built upon two principal heterocyclic ring systems: quinoline and quinuclidine. wikipedia.orguomustansiriyah.edu.iqbiointerfaceresearch.comchiralpedia.com The quinoline component is an aromatic bicyclic system comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, with a methoxy substituent at the 6' position in this compound. wikipedia.orguomustansiriyah.edu.iqslideshare.net The quinuclidine ring is a bicyclic amine (1-azabicyclo[2.2.2]octane) that is rigid in structure. wikipedia.orgresearchgate.net These two core structures are connected by a carbon bridge that includes a secondary alcohol group. wikipedia.orgslideshare.net The nitrogen atom within the quinuclidine ring, along with the methylene alcohol functional group, plays a significant role in the pharmacological activity of Cinchona alkaloids. biointerfaceresearch.com

Chirality and Enantiomerism in this compound and its Derivatives

This compound is an optically active compound due to the presence of its stereogenic centers, exhibiting levorotatory optical activity. chiralpedia.comsigmaaldrich.com Chirality, the property of a molecule being non-superimposable on its mirror image, is a crucial aspect of this compound's structure. This compound's derivatives also exhibit chirality, and this stereochemical feature is often retained or modified in synthetic analogs. ontosight.ai The complex chemical structure of this compound, with its secondary alcoholic group, two basic nitrogen atoms, and heteroaromatic system, allows it to interact differently with the enantiomers of other organic compounds. acs.org

Diastereomeric Relationships (e.g., this compound and Quinidine)

This compound has several stereoisomers, including diastereomers. A particularly important diastereomeric relationship exists between this compound and quinidine (B1679956). researchgate.netresearchgate.netbuchler-gmbh.comrsc.orgsielc.comwikipedia.org this compound and quinidine share the same molecular formula (C20H24N2O2) and sequence of bonded atoms but differ in the spatial arrangement of atoms at certain stereogenic centers. uomustansiriyah.edu.iqsielc.comwikipedia.org Specifically, this compound and quinidine are diastereomers with the same stereochemical configuration at C-3 and C-4 but opposite configurations at C-8 and C-9. researchgate.netbuchler-gmbh.comrsc.org Their stereodescriptors are (1S,3R,4S,8S,9R) for this compound and (1S,3R,4S,8R,9S) for quinidine. researchgate.nettandfonline.com This difference in stereochemistry at C-8 and C-9 makes them appear as pseudoenantiomers in certain contexts, particularly in asymmetric catalysis. buchler-gmbh.comrsc.orggalochrom.cz

Significance of Stereochemistry in Catalysis and Biological Activity

The stereochemistry of this compound is of significant importance in both chemical catalysis and biological activity. This compound and its derivatives are widely used as chiral ligands and catalysts in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. tandfonline.combuchler-gmbh.comwikipedia.orgudel.edu The specific configuration of the stereocenters, particularly at C-8 and C-9, is highly relevant in catalytic reactions, influencing both the reactivity and enantioselectivity. buchler-gmbh.comrsc.org The use of pseudoenantiomeric Cinchona alkaloids like this compound and quinidine allows for the synthesis of products with complementary stereochemistry. buchler-gmbh.com

Advanced Research on Quinine Biosynthesis

Elucidation of Biosynthetic Pathway Intermediates in Cinchona Species

Research into the quinine (B1679958) biosynthetic pathway in Cinchona species has identified key intermediates and provided insights into the sequence of reactions involved. Early feeding studies using radiolabeled compounds were instrumental in establishing the foundational steps of the pathway. acs.org

Tryptamine (B22526) and Secologanin (B1681713) as Primary Precursors

The biosynthesis of this compound, like other monoterpene indole (B1671886) alkaloids, originates from the condensation of two primary precursor molecules: tryptamine and secologanin. acs.orgwikipedia.orgresearchgate.net Tryptamine is derived from the amino acid L-tryptophan through decarboxylation. libretexts.org Secologanin is an iridoid-type monoterpene. libretexts.orgbiorxiv.org The union of these two molecules is a pivotal step in the pathway, catalyzed by a key enzyme. wikipedia.orgresearchgate.netlibretexts.org

Formation of Strictosidine (B192452) Aglycone and Dihydrocorynantheal

The condensation of tryptamine and secologanin yields strictosidine, a central intermediate in the biosynthesis of a wide variety of MIAs, including those with aspidosperma, iboga, and quinoline (B57606) scaffolds. acs.org Strictosidine is a glucoalkaloid. researchgate.net Following the formation of strictosidine, the glucose moiety is removed by strictosidine glucosidase (SGD), resulting in the formation of a reactive intermediate known as strictosidine aglycone. acs.orgacs.org

Further enzymatic steps convert strictosidine aglycone into intermediates specific to the Cinchona alkaloid pathway. A key intermediate in the biosynthesis of this compound is dihydrocorynantheal. acs.orgacs.orgresearchgate.netresearchmap.jp The formation of dihydrocorynantheal from strictosidine aglycone involves reduction and an esterase-triggered decarboxylation. acs.orgresearchgate.net This transformation is catalyzed by specific enzymes, as discussed in the following section.

Enzymatic Basis of this compound Biosynthesis

Identifying and characterizing the enzymes responsible for each step in the this compound biosynthetic pathway is crucial for a complete understanding of the process. Recent research utilizing transcriptomics and metabolomics has led to the discovery of several key enzymes in Cinchona pubescens. acs.orgresearchgate.netresearchmap.jp

Identification and Characterization of Key Biosynthetic Enzymes (e.g., CpDCS, CpDCE, O-methyltransferase)

Transcriptomic data from Cinchona pubescens has been instrumental in identifying candidate genes encoding enzymes involved in this compound biosynthesis. acs.orgresearchgate.netresearchmap.jp Among the enzymes discovered are CpDCS (a medium-chain alcohol dehydrogenase) and CpDCE (an esterase). acs.orgacs.orgresearchgate.netresearchmap.jp These enzymes work in concert to convert strictosidine aglycone into dihydrocorynantheal. acs.orgacs.orgresearchgate.netresearchmap.jp

Another important enzyme identified is an O-methyltransferase, specifically CpOMT1, which is specific for 6′-hydroxycinchoninone. acs.orgresearchgate.netresearchmap.jp The discovery of this enzyme provided insight into the potential order of late-stage modifications in this compound biosynthesis. acs.orgresearchgate.net

Here is a table summarizing some of the key enzymes and their proposed roles:

EnzymeProposed Role in this compound BiosynthesisSource Organism
Strictosidine Synthase (STR)Catalyzes condensation of tryptamine and secologanin to form strictosidine.Cinchona spp. researchgate.net
Strictosidine Glucosidase (SGD)Removes glucose from strictosidine to form strictosidine aglycone.Catharanthus roseus (orthologue used in studies) acs.org
CpDCSMedium-chain alcohol dehydrogenase involved in forming dihydrocorynantheal from strictosidine aglycone.Cinchona pubescens acs.orgacs.orgresearchgate.netresearchmap.jp
CpDCEEsterase involved in forming dihydrocorynantheal from strictosidine aglycone.Cinchona pubescens acs.orgacs.orgresearchgate.netresearchmap.jp
CpOMT1O-methyltransferase specific for 6′-hydroxycinchoninone.Cinchona pubescens acs.orgresearchgate.netresearchmap.jp

Investigating Hydroxylation and O-Methylation Steps in Alkaloid Formation

Hydroxylation and O-methylation are critical modification steps in the biosynthesis of many alkaloids, including this compound. While it was previously hypothesized that methoxylation occurs at a late stage of the pathway, recent feeding studies suggest that the methoxy (B1213986) group in this compound is introduced onto the starting substrate, tryptamine. biorxiv.orgbiorxiv.orgd-nb.info This occurs through hydroxylation of tryptamine followed by O-methylation to produce 5-methoxytryptamine (B125070). biorxiv.orgbiorxiv.orgd-nb.info Both tryptamine and 5-methoxytryptamine can then be carried through the downstream pathway, leading to the formation of both methoxylated and desmethoxylated Cinchona alkaloids. biorxiv.orgbiorxiv.orgd-nb.info

The discovery of an O-methyltransferase specific for 6′-hydroxycinchoninone suggests a possible order for the final steps, involving cinchoninone (B1261553) hydroxylation, methylation, and keto-reduction. acs.orgresearchgate.netresearchmap.jp However, the exact sequence and the enzymes responsible for all hydroxylation and methylation steps in the late pathway remain areas of ongoing research. acs.orgbiorxiv.org

Metabolic Engineering and Synthetic Biology Approaches for in vitro this compound Production

Given the importance of this compound and the limitations of relying solely on extraction from Cinchona trees, metabolic engineering and synthetic biology approaches are being explored for in vitro production. scribd.comnih.gov These approaches aim to reconstruct and optimize the this compound biosynthetic pathway in heterologous host organisms, such as microorganisms. scribd.comnih.govoup.comresearchgate.net

Reconstituting plant metabolic pathways in microbial systems offers potential advantages, including more sustainable production and the ability to manipulate pathways for improved yields or the production of specific intermediates or analogs. scribd.comnih.govoup.com While progress has been made in engineering microorganisms to produce intermediates or related alkaloids, challenges remain in achieving high yields and fully reconstituting the entire complex pathway in vitro. scribd.com Synthetic biology tools and strategies, such as modular pathway engineering and in vitro reconstitution, are being employed to address these challenges and optimize the production of valuable plant metabolites like this compound in heterologous systems. nih.govresearchgate.net

Challenges and Advances in Reconstituting Pathway Enzymes

Reconstituting the complete this compound biosynthetic pathway in heterologous hosts presents significant challenges. The pathway involves numerous enzymatic steps, and fully elucidating and characterizing all involved enzymes has been an ongoing effort. One major challenge is the inherent instability of certain biosynthetic intermediates, such as strictosidine aglycone, which can complicate in vitro reconstitution and lead to undesirable side reactions. nih.govnih.gov Furthermore, achieving efficient expression and activity of plant-derived enzymes in heterologous systems like yeast or Nicotiana benthamiana can be difficult, with issues such as poor expression levels observed for some enzymes, like geraniol (B1671447) 8-hydroxylase in yeast, impacting pathway flux. genome.jpreadthedocs.io The complexity is amplified by the multi-step nature of the pathway, requiring the coordinated action and sufficient production levels of numerous enzymes to channel metabolic flux towards the desired end product. nih.govnih.govgenome.jp

Despite these challenges, significant advances have been made in identifying and functionally characterizing key enzymes within the this compound biosynthetic route. Recent transcriptomic and metabolomic studies in Cinchona pubescens have led to the discovery of enzymes involved in both early and late stages of the pathway. For instance, a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) have been identified that are involved in forming the intermediate dihydrocorynantheal from strictosidine aglycone. Crucially, research has revealed that the methoxy group characteristic of this compound is introduced at an earlier stage than previously hypothesized, occurring on the precursor tryptamine to form 5-methoxytryptamine, which is then carried through downstream steps. The biosynthetic genes encoding the oxidase and methyltransferase responsible for this methoxylation have been discovered.

Reconstitution of early segments of the Cinchona alkaloid pathway, including the formation of strictosidine from tryptamine and secologanin, has been successfully demonstrated in heterologous hosts such as Nicotiana benthamiana. genome.jpreadthedocs.io These reconstitution efforts in N. benthamiana have shown the potential of this plant as a platform for producing Cinchona alkaloids and their intermediates. nih.govnih.govgenome.jp Advances in enzyme engineering are also being explored in related alkaloid pathways to improve substrate recognition and catalytic efficiency, a strategy potentially applicable to this compound biosynthesis.

Strategies for Enhanced Biosynthetic Yields

Enhancing the biosynthetic yield of this compound is a critical goal for developing sustainable production methods. Various strategies employing metabolic engineering and synthetic biology are being investigated. One approach involves optimizing the expression levels and conditions of the pathway enzymes within the host organism to maximize metabolic flux towards this compound. nih.govnih.gov Strain optimization in microbial hosts engineered for alkaloid production is also a key strategy. genome.jpreadthedocs.io

Precursor feeding has been explored as a method to boost yields by supplying the metabolic pathway with necessary building blocks. However, studies have shown that feeding L-tryptophan alone did not lead to increased quinoline production in Cinchona ledgeriana cell cultures.

The use of plant growth retardants has shown promise in enhancing this compound accumulation in Cinchona cell suspension cultures. For example, treatment with paclobutrazol (B33190) at a concentration of 7 mg/L significantly increased this compound levels in Cinchona ledgeriana cell suspension cultures after a 7-week period. Combining paclobutrazol with a lower concentration of sucrose (B13894) and mannitol (B672) also contributed to increased this compound accumulation.

The following table summarizes findings on the effect of paclobutrazol on this compound production in Cinchona ledgeriana cell suspension cultures:

TreatmentThis compound Level (% Dry Weight)Culture Duration (Weeks)
Control (30 g/L Sucrose)Not specified7
Paclobutrazol (7 mg/L) + 20 g/L Sucrose + 5.3 g/L Mannitol11%7

Data derived from research on Cinchona ledgeriana cell suspension cultures.

Total Synthesis and Stereoselective Methodologies for Quinine

Historical Perspectives on Quinine (B1679958) Total Synthesis

Early attempts at this compound synthesis date back to the mid-19th century, notably Sir William Henry Perkin's oxidation of N-allyltoluidine in 1856, which, while not yielding this compound, led to the discovery of mauveine and the birth of the synthetic dye industry wikipedia.orgudel.edu. The correct atom connectivity of this compound was established in 1907 by Paul Rabe wikipedia.org.

Early Formal Syntheses and the Rabe Route

Paul Rabe and Karl Kindler reported a synthesis of this compound from quinotoxine in 1918 wikipedia.orgnih.gov. This work, often referred to as the "Rabe route" or "Rabe chemistry," involved a three-step conversion of d-quinotoxine into this compound nih.govsynarchive.com. The sequence included oxidation of d-quinotoxine with sodium hypobromite (B1234621) to produce N-bromoquinotoxine, followed by base-mediated cyclization to form quininone (B45862), and finally, reduction of quininone to yield this compound and quinidine (B1679956) nih.gov. The Rabe route was significant as it provided a method for converting a readily available degradation product of this compound (quinotoxine) back into the parent alkaloid nih.govorganic-chemistry.org. However, the initial publication lacked detailed experimental procedures, which later became a point of contention wikipedia.orgorganic-chemistry.org.

Reassessment of the Woodward-Doering Formal Synthesis

In 1944, Robert Burns Woodward and William Doering reported what they termed the "Total Synthesis of this compound." nih.gov. Their work involved the synthesis of d-quinotoxine from 7-hydroxyisoquinoline (B188741) nih.govnih.gov. This was considered a formal synthesis because it relied on Rabe's reported conversion of quinotoxine to this compound to complete the link to the natural product nih.govnih.gov. Woodward and Doering's achievement was widely celebrated at the time, particularly given the wartime need for antimalarials wikipedia.orgorganic-chemistry.org.

However, the lack of experimental detail in Rabe's 1918 paper regarding the quinotoxine to this compound conversion led to questions about the validity of the Woodward-Doering claim as a total synthesis wikipedia.orgorganic-chemistry.orgnih.gov. Decades later, in 2001, Gilbert Stork published his stereoselective total synthesis of this compound and raised doubts about whether the final steps of the Rabe route, as relied upon by Woodward and Doering, would have worked as described wikipedia.orgorganic-chemistry.orgnih.gov. Stork argued that the basis for characterizing Rabe's claim as "established" was unclear wikipedia.org. This sparked a controversy regarding the historical account of this compound synthesis wikipedia.orgorganic-chemistry.org. The controversy was eventually addressed by later research. In 2007, Jeffrey I. Seeman concluded in a review that the Woodward-Doering/Rabe-Kindler total synthesis was a valid achievement based on an examination of available data and archival materials wikipedia.orgnih.gov. Subsequently, in 2008, Robert Williams and coworkers experimentally revisited and confirmed the Rabe route from d-quinotoxine to this compound, successfully reproducing the conversion using experimental protocols described by Rabe and Kindler, although isolating pure this compound proved challenging wikipedia.orgnih.gov. This experimental verification helped to reaffirm the validity of the Woodward-Doering formal total synthesis nih.gov.

Modern Stereoselective Total Synthesis Strategies

This compound possesses four stereogenic centers, leading to 16 possible stereoisomers, making stereoselective synthesis a significant challenge udel.eduresearchgate.net. Modern synthetic efforts have focused on achieving greater control over the stereochemistry of the resulting product.

Stork's Seminal Stereoselective Total Synthesis

Gilbert Stork's publication in 2001 marked the first entirely stereoselective total synthesis of (-)-quinine nih.govudel.eduias.ac.in. Stork's approach differed strategically from earlier syntheses that relied on the Rabe connection (forming the C8-N bond) udel.eduias.ac.in. Instead, Stork's strategy involved creating the C8 asymmetry through a closure to a piperidine (B6355638) ring ias.ac.in. His synthesis sequence involved the stereoselective construction of the quinuclidine (B89598) ring system udel.eduias.ac.in. A key step involved an intramolecular nucleophilic displacement to form deoxythis compound, which was then subjected to auto-oxidation conditions to complete the synthesis of this compound ias.ac.in. Stork's synthesis was hailed as a significant achievement in stereoselective synthesis ias.ac.in.

Catalytic Asymmetric Synthesis Approaches (e.g., Jacobsen and Kobayashi Syntheses)

Following Stork's work, other stereoselective total syntheses of this compound have been reported, including those utilizing catalytic asymmetric methods researchgate.net. Approaches by Jacobsen and Kobayashi, disclosed around 2004, represent examples of such strategies, displaying increasing degrees of stereocontrol researchgate.net. These modern methods often employ organocatalysts or metal catalysts with chiral ligands to control the stereochemical outcome of key reactions researchgate.nettohoku.ac.jpresearchgate.net. For instance, some approaches involve organocatalyst-mediated reactions to construct chiral cyclic systems with high enantioselectivity researchgate.nettohoku.ac.jp.

Pot-Economical and One-Pot Reaction Methodologies

Recent advancements in this compound synthesis have also focused on improving efficiency through pot-economical and one-pot reaction methodologies researchgate.nettohoku.ac.jpnih.gov. These strategies aim to minimize purification steps and reduce chemical waste by performing multiple reactions sequentially in a single reaction vessel tohoku.ac.jp. For example, a recent enantioselective total synthesis of (-)-quinine was accomplished in a pot-economical manner using five reaction vessels, with the first pot involving a sequence of five reactions researchgate.netresearchgate.net. Such approaches often leverage organocatalysis to achieve high efficiency and stereocontrol in these streamlined processes researchgate.nettohoku.ac.jpresearchgate.net. One-pot protocols have been developed for key transformations, such as the preparation of chiral intermediates, utilizing this compound-based phase-transfer catalysts acs.org.

Compound Names and PubChem CIDs

Enantioselective Synthesis of Unnatural this compound Enantiomers

While the naturally occurring form of this compound is the (−)-enantiomer, the enantioselective synthesis of the unnatural (+)-quinine and its diastereomer (−)-9-epi-quinine has also been an area of research interest, particularly due to their utility as organocatalysts chemistryviews.orgnih.gov.

A practical enantioselective total synthesis of (+)-quinine and (−)-9-epi-quinine has been reported, utilizing a key organocatalytic formal aza [3+3] cycloaddition/Strecker-type cyanation reaction sequence nih.govresearchgate.net. This sequence effectively constructs an optically active tetrasubstituted piperidine derivative, a crucial intermediate nih.govresearchgate.net. The reaction proceeded in high yield and with excellent enantiomeric excess using a low catalyst loading (0.5 mol%) of a diphenylprolinol silyl (B83357) ether catalyst nih.govresearchgate.net. This synthesis not only provides access to the unnatural enantiomer but also allows for the introduction of various aromatic groups onto the key piperidine intermediate, enabling the synthesis of novel cinchona alkaloid-mimic catalysts chemistryviews.orgnih.gov.

Another approach to the unnatural (+)-quinine involved a concise, flexible strategy based on C-H activation and an aldol (B89426) reaction to connect the two heterocyclic fragments scientificupdate.comnih.gov. This method allowed for the synthesis of both the natural (−)-quinine and the unnatural (+)-quinine, as well as C3-aryl analogues scientificupdate.comnih.gov.

Synthetic Challenges and Future Directions in this compound Synthesis

Atom Economy and Green Chemistry Principles in this compound Synthesis

Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of atoms from the starting materials into the final product, thereby minimizing waste generation researchgate.net. Applying green chemistry principles to this compound synthesis involves developing more efficient and environmentally benign synthetic routes.

Traditional synthetic routes to complex molecules like this compound can involve numerous steps, often requiring stoichiometric reagents and generating substantial amounts of byproducts. Future directions in this compound synthesis emphasize the development of catalytic methods, particularly asymmetric catalysis, which can reduce the need for stoichiometric chiral auxiliaries and reagents rsc.orgnih.gov. Microwave-assisted synthesis is another promising green technique for synthesizing quinoline (B57606) derivatives, a core component of this compound, offering decreased reaction times, enhanced yields, and greater atom economy benthamdirect.com. The use of organocatalysts in a pot-economical manner is also being explored to overcome synthetic challenges in an environmentally benign way frontiersin.org. Comparing the "greenness" of different synthetic routes, such as the classic Woodward-Rabe approach versus the modern Stork method, through metrics like atom economy and reaction mass efficiency, provides valuable insights for developing more sustainable processes researchgate.net.

Novel Retrosynthetic Disconnections and Methodologies

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules, involving the hypothetical stepwise deconstruction of the target molecule into simpler, readily available starting materials solubilityofthings.com. Novel retrosynthetic disconnections can lead to entirely new and potentially more efficient synthetic pathways.

Historically, many approaches to this compound synthesis relied on a C8-N bond formation disconnection (the Rabe route) ias.ac.inresearchgate.net. Stork's stereoselective synthesis introduced a novel C6-N bond formation strategy ias.ac.in. More recent approaches have explored alternative disconnections and methodologies. For instance, a synthesis based on C-H activation and an aldol reaction represents a novel C8-C9 disconnection strategy to couple the quinuclidine and dihydroquinoline units scientificupdate.comnih.gov. The development of organocatalytic cascade transformations and multicomponent reactions also offers opportunities for novel disconnections and more convergent synthetic routes, potentially reducing the number of steps and improving efficiency rsc.orgnih.govacs.org. The ongoing quest for more concise and flexible synthetic routes to this compound continues to drive the exploration of novel retrosynthetic strategies and the application of cutting-edge synthetic methodologies scientificupdate.comnih.govresearchgate.net.

Molecular and Biochemical Mechanism of Action of Quinine

Inhibition of Heme Detoxification Pathway in Plasmodium falciparum

During its erythrocytic stage, Plasmodium falciparum digests large quantities of host hemoglobin within its digestive vacuole to obtain essential amino acids. This process releases free, potentially toxic heme (ferriprotoporphyrin IX). To avoid cellular damage, the parasite detoxifies heme by polymerizing it into an inert crystalline structure known as hemozoin. abuad.edu.ngnih.govnih.gov Quinine (B1679958) interferes with this crucial detoxification process. wikipedia.orgdrugbank.comabuad.edu.ngnih.gov

Interference with Hemozoin Biocrystallization

This compound is believed to accumulate in the acidic digestive vacuole of P. falciparum. drugbank.comabuad.edu.ngresearchgate.net Within this compartment, it is thought to interfere with the biocrystallization of hemozoin. wikipedia.orgabuad.edu.ngnih.gov Similar to chloroquine (B1663885), this compound is hypothesized to cap the growing hemozoin crystals, thereby retarding the deposition of heme onto the crystal surface. nih.gov This disruption prevents the efficient detoxification of free heme. abuad.edu.ngnih.gov Studies using in vitro β-hematin assays, which mimic hemozoin formation, have shown that this compound inhibits this process, although potentially to a lesser degree than chloroquine. biorxiv.org

Accumulation of Cytotoxic Heme Species

The inhibition of hemozoin biocrystallization by this compound leads to an accumulation of free, cytotoxic heme within the parasite's digestive vacuole. wikipedia.orgdrugbank.comabuad.edu.ngnih.gov This buildup of toxic heme is detrimental to the parasite, causing damage to its membranes and ultimately leading to parasite death. drugbank.comabuad.edu.ngnih.govresearchgate.net The precise mechanisms by which accumulated heme exerts its toxicity include the induction of oxidative stress and damage to lipids and proteins. fda.gov

Interaction with Plasmodium falciparum Cellular Processes

Beyond its primary effect on heme detoxification, in vitro studies suggest that this compound may also interact with other cellular processes in P. falciparum. wikipedia.orgfda.govpediatriconcall.com

Inhibition of Nucleic Acid and Protein Synthesis

In vitro studies have indicated that this compound can inhibit nucleic acid and protein synthesis in P. falciparum. wikipedia.orgfda.govfda.govpediatriconcall.comhres.ca While the precise mechanisms for this inhibition are not fully resolved, it suggests that this compound may have additional targets within the parasite beyond the heme detoxification pathway. fda.govpediatriconcall.comhres.ca

Disruption of Glycolysis Pathways

This compound has also been shown in in vitro studies to inhibit glycolysis in P. falciparum. wikipedia.orgfda.govpediatriconcall.comhres.ca Glycolysis is a vital metabolic pathway for the parasite, providing essential energy. Disruption of this pathway would impair the parasite's ability to generate ATP, impacting its growth and survival. uct.ac.za

Interactions with Host Biological Macromolecules

This compound interacts with various host biological macromolecules, which can influence its distribution, metabolism, and potential for side effects.

This compound-Human Serum Albumin (HSA) Binding Studies

Human Serum Albumin (HSA) is a major transport protein in blood, and its interaction with drugs significantly affects their pharmacokinetics. Studies have investigated the binding of this compound to HSA using various spectroscopic methods, including spectrofluorometry, circular dichroism spectroscopy, and surface plasmon resonance technology. mdpi.comnih.govamericanlaboratory.com

These studies generally indicate that this compound binds to HSA with relatively low affinity. mdpi.comnih.govamericanlaboratory.comresearchgate.net Spectrofluorometric measurements have shown non-significant changes in albumin fluorescence intensity upon titration with this compound, confirming weak binding. mdpi.com Circular dichroism spectroscopy suggests that this compound binding slightly affects the secondary structure of albumin. mdpi.comnih.gov

Reported association constants (Ka) for this compound binding with HSA vary depending on the method used. One study using spectrofluorometric measurements reported a Ka of (0.952 ± 0.178) × 104 M−1. mdpi.comresearchgate.net Another study utilizing surface plasmon resonance technology observed a Ka of 2 × 103 M−1. mdpi.comresearchgate.netresearchgate.net These values are considered relatively low, indicating a weak affinity compared to some other drugs that bind tightly to HSA. americanlaboratory.comrsc.org

While HSA has a higher antioxidant and reduction potential than this compound, their mutual interaction has been shown to result in a synergistic effect on antioxidant activity and reduction potential. mdpi.comnih.govresearchgate.net

Data Table: this compound-HSA Binding Affinity

MethodAssociation Constant (Ka) (M−1)Reference
Spectrofluorometry(0.952 ± 0.178) × 104 mdpi.comresearchgate.net
Surface Plasmon Resonance2 × 103 mdpi.comresearchgate.netresearchgate.net

Note: The presented data are representative findings from specific studies and binding constants can vary based on experimental conditions.

This compound-DNA Binding and Intercalation Mechanisms

This compound's ability to bind DNA and potentially inhibit transcription and translation has been explored as a possible mode of its antimalarial activity. nih.govacs.orgresearchgate.net Studies using techniques such as Raman spectroscopy and molecular dynamics simulations have provided insights into this interaction. nih.govacs.org

Research indicates that this compound can bind to DNA through both electrostatic interactions and intercalation. researchgate.netpnas.orgacs.org The quinuclidine (B89598) moiety of this compound can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. nih.govacs.orgresearchgate.netpnas.org The quinoline (B57606) ring, when protonated, can weakly intercalate into the DNA double helix by forming π-stacking interactions with the base pairs. nih.govacs.orgresearchgate.net

Raman spectroscopy studies have utilized the symmetric stretching mode of the quinoline ring as a probe to investigate this binding. nih.govacs.org Frequency shifts observed in this mode are sensitive to the local chemical environment, including π-stacking interactions. nih.govacs.org These studies suggest that this compound can intercalate into DNA at a ratio of approximately one molecule per 25 base pairs. nih.govacs.orgresearchgate.net Molecular dynamics simulations support these findings, showing the quinoline ring adopting a t-shaped π-stacking geometry with base pairs, while the quinuclidine group weakly interacts with the phosphate backbone in the minor groove. nih.govacs.orgresearchgate.net

The binding density observed in some studies corresponds to an apparent association constant (Ka) of 5.2 × 105 M−1 for this compound-DNA binding. nih.gov

Unresolved Aspects and Hypotheses Regarding this compound's Molecular Target and Action

Despite its long history of use, the precise molecular mechanism of action of this compound has not been fully resolved. wikipedia.orgresearchgate.netpharmakina.comfda.govnih.gov While the inhibition of hemozoin biocrystallization is the most widely accepted hypothesis, in vitro studies suggesting inhibition of nucleic acid and protein synthesis, and glycolysis in P. falciparum indicate potentially multiple targets or effects. wikipedia.orgpatsnap.comfda.gov

One challenge in definitively establishing this compound's primary mechanism is that it can exert multiple effects on both parasitic and host cells. nih.gov The hypothesis that this compound disrupts transcription and replication by intercalating into DNA has been proposed, but some experimental findings, such as the lack of fluorescence in the nucleus reported in certain studies, seem to challenge DNA interaction as the sole or primary mode of action. researchgate.net

Furthermore, the mechanisms of resistance to quinoline drugs, including this compound, are not fully understood but have been linked to mutations in genes encoding transmembrane transporters that may reduce drug accumulation in the parasite's food vacuoles, rather than mutations in a specific molecular target. cureffi.org

Other hypotheses regarding this compound's action include its potential to target the malaria purine (B94841) nucleoside phosphorylase enzyme wikipedia.org, interfere with lysosomal degradation by inhibiting proteases or phospholipases cureffi.org, or compete with tryptophan uptake, leading to tryptophan starvation in some organisms researchgate.net. Some research also speculates that quinolinemethanols like this compound might bind to high-density lipoproteins in serum, be delivered to erythrocytes, interact with an erythrocyte membrane protein (stomatin), and then be transferred to the parasite via a pathway for exogenous phospholipid uptake. nih.gov Identifying the specific parasite proteins targeted by this compound also remains an area of investigation, with potential targets including proteins with apparent molecular weights of 22 kDa and 36 kDa. nih.gov

The existence of multiple proposed mechanisms and the complexities of drug resistance highlight the ongoing need for further research to fully elucidate the molecular target(s) and complete action of this compound against malaria parasites. nih.gov

Medicinal Chemistry and Derivatives of Quinine

The Quinoline (B57606) Scaffold as a Privileged Molecular Framework in Drug Discovery

The quinoline ring system, a core component of quinine (B1679958), is widely regarded as a privileged scaffold in drug discovery. tandfonline.comresearchgate.net This designation stems from its prevalence in a vast number of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimalarial, antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. researchgate.net The fused bicyclic aromatic structure of quinoline provides a versatile platform for chemical modifications, allowing for the generation of diverse libraries of compounds with varied pharmacological profiles. researchgate.netingentaconnect.com Its inherent druggability and the existence of established synthetic routes for functionalization contribute significantly to its continued importance in the development of new therapeutic agents. tandfonline.comexlibrisgroup.com The quinoline moiety offers an easily accessible and well-understood scaffold for designing new drugs. tandfonline.comexlibrisgroup.com

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design and synthesis of this compound derivatives and analogs are driven by the desire to enhance efficacy, improve pharmacokinetic properties, and explore new therapeutic applications or catalytic capabilities. This process often involves targeted modifications to the this compound structure based on insights from structure-activity relationship (SAR) studies and the principles of medicinal chemistry. bibliotekanauki.plmdpi.com

Strategies for Functionalized Quinoline Motifs

Strategies for functionalizing the quinoline motif within this compound derivatives aim to modulate biological activity and physicochemical properties. Modifications can occur at various positions of the quinoline ring, influencing factors such as target binding, metabolic stability, and solubility. ingentaconnect.com For instance, the presence of a 6-oxygen function in some quinoline antimalarials has been shown to enhance activity. who.int The synthetic versatility of the quinoline scaffold allows for the introduction of various substituents through established chemical reactions, facilitating the creation of structurally diverse analogs. researchgate.netingentaconnect.com

Development of Novel this compound-Based Compounds for Enhanced Activity

The development of novel this compound-based compounds focuses on creating molecules with improved therapeutic potential. This includes the synthesis of hybrid compounds that combine the quinoline framework with other pharmacologically active moieties. mdpi.comnih.govresearchgate.net For example, new hybrid compounds based on chloroquine (B1663885) (a quinoline derivative) and sulfadoxine (B1681781) have shown enhanced activity against Plasmodium falciparum compared to the parent drugs. mdpi.comnih.govresearchgate.net Rational design approaches, guided by medicinal chemistry principles, are employed to create these novel structures. mdpi.comnih.govmdpi.com Recent research has also explored the synthesis of C3-aryl analogues of this compound, demonstrating improved antimalarial activity in vitro and in vivo compared to natural (-)-quinine. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure affect its biological activity. These studies involve synthesizing a series of analogs with systematic structural variations and evaluating their biological responses. For this compound analogs, SAR studies have provided insights into the importance of specific functional groups and stereochemistry for antimalarial activity. globalresearchonline.net For example, studies have suggested that a hydroxyl group at the C-9 position is necessary for antimalarial activity in this compound analogs. globalresearchonline.net The stereochemical configuration at positions like C-8 and C-9 can also significantly influence activity. globalresearchonline.net SAR studies have been instrumental in the development of other quinoline-based antimalarials like chloroquine, amodiaquine, mefloquine, and halofantrine. globalresearchonline.net

This compound Derivatives as Chiral Ligands for Metal Catalysts and Organocatalysts

Beyond their medicinal applications, this compound and its derivatives are highly valuable in asymmetric catalysis, serving as effective chiral ligands for metal catalysts and as organocatalysts. buchler-gmbh.comrsc.orgbohrium.comtut.ac.jp The inherent chirality of the cinchona alkaloid framework makes them ideal for inducing enantioselectivity in various chemical transformations. buchler-gmbh.combohrium.comtut.ac.jp this compound-based catalysts are known for their efficiency, broad applicability, and ability to promote reactions with high yields and remarkable enantioselectivities. buchler-gmbh.com They are considered eco-friendly, stable, and cost-effective chiral catalysts. buchler-gmbh.com

Applications in Asymmetric Synthesis

This compound derivatives find extensive applications in asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds that are crucial in the pharmaceutical and fine chemical industries. globalresearchonline.netrsc.orgbohrium.comresearchgate.netnih.gov They have been successfully employed in a wide range of asymmetric reactions, including:

Aldol (B89426) reactions buchler-gmbh.com

Aminations buchler-gmbh.com

Cycloadditions buchler-gmbh.comdovepress.com

Halogenations buchler-gmbh.com

Mannich reactions buchler-gmbh.comdovepress.com

Michael additions buchler-gmbh.comdovepress.com

Henry reactions buchler-gmbh.com

Epoxidations buchler-gmbh.com

Friedel-Crafts reactions buchler-gmbh.com

Asymmetric conjugate additions dovepress.comcenmed.com

Enantioselective alkene dihydroxylation rsc.org

Enantioselective chlorolactonization rsc.org

This compound-based phase transfer catalysts (PTC) are also utilized, for example, in establishing isoxazoline (B3343090) groups and in the desymmetrization of prochiral anhydrides with high enantioselectivity. buchler-gmbh.com The ability of this compound derivatives to catalyze these reactions with high stereocontrol highlights their importance as privileged chiral catalysts in modern synthetic organic chemistry. buchler-gmbh.combohrium.comtut.ac.jp

Key Asymmetric Reactions Catalyzed by this compound Derivatives

Reaction TypeExamples of Substrates/ProductsEnantioselectivity (ee)Source
Asymmetric Conjugate AdditionBenzyl- and alkylphosphonates to nitroalkenesNot specified cenmed.com
Asymmetric Cross-AldolEnolizable aldehydes and α-ketophosphonatesHigh dovepress.com
Enantioselective Mannich-type1,3-diketones and malonates to N-Boc isatin (B1672199) imines75%–98% dovepress.com
Intramolecular Oxy-MichaelPhenol derivatives bearing (E)-α,β-unsaturated ketonesUp to 83% dovepress.com
DesymmetrizationProchiral anhydrides (e.g., leading to Briveracetam precursor)> 99% buchler-gmbh.com
Alkene DihydroxylationVarious alkenesUp to 98% rsc.org
Chlorolactonization4-arylpent-4-enoic acidsModerate rsc.org

Note: Enantioselectivity values are representative examples from the sources and may vary depending on specific reaction conditions and substrates.

Organocatalyst Design and Optimization Based on this compound Scaffolds

The design of organocatalysts based on the this compound scaffold often focuses on leveraging its bifunctional nature, where the quinuclidine (B89598) nitrogen acts as a base and the C9 hydroxyl group (or modifications thereof) serves as a hydrogen-bond donor or acceptor. rsc.orgdovepress.com This synergistic interaction facilitates the simultaneous activation of both nucleophilic and electrophilic substrates, leading to high reactivity and stereocontrol. beilstein-journals.org

Optimization strategies typically involve modifying different positions of the this compound core, particularly the C9 hydroxyl group and the quinoline ring, to tune the electronic and steric properties of the catalyst. nih.govtut.ac.jp Common modifications at the C9 position include the introduction of urea, thiourea, squaramide, or sulfonamide moieties. dovepress.combeilstein-journals.orgnih.gov These functional groups enhance hydrogen bonding capabilities, which are crucial for stabilizing transition states and inducing enantioselectivity. beilstein-journals.orgrsc.org

Research findings highlight the effectiveness of this compound-derived thioureas and squaramides in various asymmetric reactions, such as Michael additions, Mannich reactions, and cycloadditions. dovepress.comnih.gov For instance, this compound-derived thioureas have proven to be powerful catalysts for enantioselective Michael additions, particularly with nitroolefins as common Michael receptors. dovepress.com Studies have shown that incorporating sulfonamide and squaramide groups at C9 can lead to the development of novel catalysts for these reactions, achieving high yields and enantioselectivities. dovepress.com

The design of bifunctional sulfonamide-quinine organocatalysts has been explored, uniting both sulfonamide and this compound functionalities. beilstein-journals.orgbeilstein-journals.org The synthesis of such catalysts often involves converting this compound to quinineamine, followed by coupling with an acidic part like a substituted benzenesulfonyl chloride. beilstein-journals.orgbeilstein-journals.org These catalysts have been successfully employed in reactions such as the asymmetric sulfa-Michael addition of thiols to enones, yielding products with high enantiomeric excess even at low catalyst loadings. beilstein-journals.orgbeilstein-journals.org

Furthermore, the this compound scaffold has been utilized in the design of more complex organocatalysts, including trifunctional catalysts and polymeric catalysts. tut.ac.jpacs.org Trifunctional this compound-derived sulfonamide catalysts have been developed for tandem reactions, such as the aza-Henry reaction-cyclization, demonstrating remarkable enantioselectivity. acs.org The incorporation of an additional hydrogen bonding group, like a C6'-OH group, through demethylation of traditional bifunctional catalysts, has been shown to play a key role in achieving high enantioselectivity in these complex transformations. acs.org

Polymeric organocatalysts based on cinchona alkaloid derivatives, including this compound, have also been designed and synthesized. tut.ac.jp These polymeric catalysts can be prepared through methods like one-component self-polycondensation or two-component polycondensation, allowing for the introduction of various linkers and functionalities. tut.ac.jp Studies comparing the catalytic performance of polyesters with and without a C6'-OH group have highlighted the importance of this functionality in polymeric catalysts. tut.ac.jp

Optimization studies for this compound-based organocatalyzed reactions often involve screening different solvents, temperatures, catalyst loadings, and substrate derivatives to achieve optimal yield and stereoselectivity. mdpi.commetu.edu.tr For example, in asymmetric Michael additions catalyzed by cinchona derivatives, ether-type solvents have shown better enantioselectivities compared to protic solvents. mdpi.com The concentration of reactants and the specific substituents on the substrates can also significantly impact the reaction outcome. metu.edu.tr

The structural features of this compound derivatives responsible for their catalytic activity, including the basicity of the quinuclidine nitrogen and the hydrogen-bonding ability of the C9 hydroxyl or introduced functionalities, are critical considerations in catalyst design and optimization. rsc.orgdovepress.com The ability of these catalysts to provide proper orientation to substrates in the transition state is key to enhancing enantioselectivity. dovepress.com

Here is a table summarizing some research findings on this compound-based organocatalysts in specific reactions:

Reaction TypeThis compound Derivative TypeKey Modification(s)Observed Yield (%)Enantioselectivity (% ee)Reference
Asymmetric Michael AdditionThioureaC9 Thiourea78–98Up to 94 dovepress.com
Asymmetric Michael AdditionBifunctional this compound OrganocatalystUrea/ThioureaModerate to GoodNot specified rsc.org
Asymmetric Michael AdditionThis compound-derived SquaramideC9 SquaramideModerate to ExcellentUp to 99 dovepress.com
Asymmetric Aldol ReactionThis compound-derived Primary AmineC9 Primary AmineHighGood dovepress.com
Asymmetric Sulfa-Michael AdditionBifunctional Sulfonamide–this compoundSulfonamide at C9Not specifiedUp to 96 beilstein-journals.orgbeilstein-journals.org
Tandem Aza-Henry Reaction-CyclizationTrifunctional Sulfonamide–this compoundC6'-OH, C9 SulfonamideNot specifiedRemarkable acs.org
Asymmetric Michael Addition of 1,3-diketones and trans-β-nitrostyreneHub³-cinchona (this compound-based C₃-symmetric)C₃-symmetric structure69Up to 96 mdpi.com

This table illustrates the diverse applications and the impact of structural modifications on the performance of this compound-based organocatalysts in achieving high enantioselectivity in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Advanced Analytical Methodologies for Quinine Research

Chromatographic Techniques for Quinine (B1679958) and its Stereoisomers

Chromatographic techniques are widely employed for the separation and analysis of this compound and its stereoisomers due to their ability to differentiate between closely related compounds.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Quantification and Purity

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration (RP-HPLC), is a preferred technique for the quantification and purity assessment of this compound. HPLC allows for the quantitative determination of non-volatile bioactive compounds like this compound without the need for derivatization researchgate.net. RP-HPLC methods have been developed and validated for the determination of this compound in various matrices, including pharmaceutical formulations and soft drinks researchgate.netrjptonline.orgijnrd.orgnih.gov.

Studies have demonstrated the effectiveness of RP-HPLC for the routine determination of this compound, utilizing C18 columns and mobile phases typically consisting of mixtures of methanol (B129727), acetonitrile, and aqueous buffers researchgate.netrjptonline.orgijnrd.org. Detection is often achieved using UV or fluorescence detectors researchgate.netrjptonline.org. For instance, an RP-HPLC method for this compound determination in soft drinks employed a C18 column with a mobile phase of CH3OH–CH3CN–CH3COONH4 (45:15:40 %v/v/v) and fluorescence detection at 325 nm (excitation) and 375 nm (emission) researchgate.net. This method demonstrated a detection limit of 0.3 ng and was found to be accurate and precise researchgate.net. Another validated HPLC method for this compound sulfate (B86663) in extemporaneous suspensions used a C18 column, a mobile phase of 0.1 M ammonium (B1175870) acetate (B1210297) pH 7.0, acetonitrile, and methanol (40:25:35 v/v), and UV detection at 330 nm rjptonline.org. This method showed linearity over a wide concentration range (0.08-600.00 µg/mL) and good accuracy and precision rjptonline.org.

HPLC is also valuable for the analysis of cinchona alkaloids, including this compound and quinidine (B1679956). Reversed-phase HPLC using ODS columns with acidic mobile phases and UV detection is a widely used approach, although precautions may be needed to address potential silanophilic interactions that can affect peak shape and resolution nih.gov. Different selectivity can be achieved by using alternative stationary phases or adjusting mobile phase pH nih.gov. The use of photodiode array UV detectors or mass spectrometers can enhance detection specificity nih.gov.

Gas Chromatography/Mass Spectrometry (GC/MS) for Differentiation and Structural Confirmation

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for the differentiation and structural confirmation of compounds. While GC/MS offers high sensitivity, it typically requires derivatization for the analysis of alkaloids like this compound due to their low volatility researchgate.net. However, methods for the differentiation and analysis of this compound and quinidine by GC/MS without derivatization have been reported, involving extraction from an alkaline solution into an organic solvent and subsequent analysis nih.govresearchgate.net. These methods can achieve sensitivity limits of less than 5 ng per assay for the underivatized compounds nih.govresearchgate.net.

GC-MS has been utilized in studies involving this compound, for example, in the analysis of volatile compounds in plant tissue cultures treated with this compound scialert.net. In this context, GC-MS was used to identify and monitor changes in volatile substances scialert.net. It is noted that standard urine toxicology screens using GC/MS may not differentiate between this compound and quinidine, reporting them together nih.gov.

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable method for both qualitative and quantitative analysis of this compound. HPTLC provides a cost-effective alternative to HPLC and is particularly useful for qualitative assessments nih.gov. Recent advancements in HPTLC, including the use of automatic sample application devices and variable-wavelength scanning densitometers, have improved its precision, allowing it to approach the precision levels typically achieved with HPLC for quantitative analysis msh.org.

HPTLC methods have been developed and validated for the determination of this compound in pharmaceutical dosage forms msh.org. These methods often utilize relatively innocuous, inexpensive, and readily available solvents msh.org. While HPLC can resolve a larger number of compounds, HPTLC is a suitable and robust technology for specific quantitative and qualitative assessments of pharmaceutical products like this compound msh.org.

Electrophoretic Methods for this compound and Related Alkaloids

Electrophoretic methods offer alternative approaches for the separation and analysis of this compound and its related alkaloids, particularly useful for separating stereoisomers.

Capillary Electrophoresis (CE) for Separation and Analysis of Stereoisomers

Capillary Electrophoresis (CE) is a versatile technique that has been applied to the separation and analysis of this compound and its stereoisomers, such as quinidine researchgate.netnih.govnih.govresearchgate.net. CE is particularly useful for the analysis of various classes of compounds, including optical isomers bio-rad.com. The separation in CE is based on the differential migration of analytes under an applied electric field bio-rad.com.

Various CE techniques, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been used for the separation and determination of this compound in different matrices researchgate.net. Achieving the separation of this compound and quinidine, which are diastereomers, can be challenging with plain aqueous buffers researchgate.net. However, the incorporation of additional chemical equilibria, such as with beta-cyclodextrin (B164692) in CZE, or the presence of organic solvent modifiers in MEKC, can lead to complete resolution of these stereoisomers researchgate.net. Chiral additives in the background electrolyte often facilitate the separation of this compound/quinidine diastereomers nih.gov. CE methods have been reviewed for the chiral separation of antimalarials, including this compound and quinidine, highlighting the use of various chiral selectors nih.gov.

Isotachophoresis as a Green Chemistry Technique for this compound Determination

Isotachophoresis (ITP) is an electrophoretic technique that has been recognized as one of the "green chemistry" techniques due to its potential to avoid the use of toxic reagents and solvents researchgate.netnih.govtandfonline.com. ITP is useful for the purification, preconcentration, and separation of analytes nih.gov. It has been successfully applied for the separation and determination of this compound and its derivatives tandfonline.comtandfonline.com.

Studies have demonstrated the application of capillary isotachophoresis (CITP) for the determination of this compound in various matrices researchgate.netnih.gov. ITP can offer high precision and accuracy for this compound determination tandfonline.com. The technique involves the migration of ions in discrete zones at the same velocity under a constant electric field nih.gov. While the basic technique is well-established, its implementation in microfluidics and integration with on-chip assays have seen growing interest nih.gov. Successful application of ITP for the separation of this compound and other alkaloids has been reported, with methods allowing for separation within reasonable timeframes and exhibiting good linearity and precision tandfonline.com.

Spectroscopic Techniques in this compound Research

Spectroscopic methods leverage the interaction of light or other electromagnetic radiation with this compound molecules to gain insights into their structure, concentration, and interactions. These techniques provide highly specific information at the molecular level, complementing traditional analytical approaches.

UV-Visible Absorption Spectroscopy for Ligand-Protein Interaction Analysis

UV-Visible (UV-Vis) absorption spectroscopy is a valuable technique for studying the interaction between this compound and proteins. This method relies on the absorption of UV-Vis light by molecules, and changes in the absorption spectrum can indicate binding events and conformational changes. Studies have utilized UV-Vis spectrophotometry to analyze the interaction between this compound and proteins like human serum albumin (HSA). By observing changes in the absorption spectra of this compound and the protein upon mixing, researchers can infer the formation of complexes and potentially estimate binding affinities. For instance, differences in the measured and calculated absorption spectra of this compound in the presence of HSA have been observed, suggesting the formation of non-covalent bonds or interactions between this compound and amino acid residues of HSA. nih.govresearchgate.net UV-Vis spectroscopy can be used to obtain properties such as the binding affinity for a protein-ligand interaction, particularly with proteins containing chromophores like tyrosine and phenylalanine that absorb light in the 250-280 nm range. diva-portal.org While UV absorption studies have been used to investigate this compound-DNA binding, they have sometimes lacked the chemical specificity needed for a detailed molecular-level picture of the interaction. acs.orgnih.govresearchgate.netnih.gov

Fluorescence Spectroscopy for Quantification and Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique widely applied in this compound research for both quantification and the study of molecular interactions. This compound exhibits intrinsic fluorescence, making it amenable to this method. cdnsciencepub.comjaptamers.co.uk This property is utilized for the analytical determination of this compound in various samples, including soft drinks, using equipment-free paper-based fluorometric methods. dntb.gov.ua

In the context of molecular interactions, fluorescence spectroscopy is employed to investigate the binding of this compound to biomolecules such as proteins and DNA. The intrinsic fluorescence of this compound can be quenched or altered upon binding to another molecule, providing information about the interaction. For example, fluorescence spectroscopy has been used to study the interaction between this compound and human serum albumin (HSA), although some studies have indicated weak binding based on non-significant changes in albumin fluorescence intensity upon titration with this compound. nih.govdntb.gov.ua Fluorescence-based studies have also been applied to probe this compound-DNA interactions, although some research suggests that the complex dependence of this compound's fluorescence intensity on factors like self-quenching and the presence of ions can make it challenging to obtain a clear molecular-level picture of the binding. nih.gov Conversely, fluorescence spectroscopy has been successfully used to measure the binding affinity and gain insights into the binding mechanism of this compound with the cocaine-binding DNA aptamer. cdnsciencepub.com Quenching of this compound's intrinsic fluorescence upon aptamer binding has been observed, and quantification of this quenching provides a method to measure the binding constant. cdnsciencepub.com The observed quenching coupled with a red shift in the emission spectrum can indicate stacking interactions between this compound and the aptamer. cdnsciencepub.com this compound is also used as a common fluorescence standard in photochemistry due to its relatively constant and well-known fluorescence quantum yield. japtamers.co.ukwikipedia.org

Raman Spectroscopy for Molecular-Level Interaction Studies (e.g., DNA binding)

Raman spectroscopy is a powerful vibrational spectroscopic technique that provides detailed information about the molecular structure and interactions of this compound. It is particularly valuable for studying molecular-level interactions, such as the binding of this compound to DNA. Raman spectroscopy monitors vibrations that are intrinsically sensitive to the structure and interactions of molecules. pnas.org

Studies investigating this compound-DNA binding have utilized Raman spectroscopy to overcome the limitations of UV absorption and fluorescence-based methods, which sometimes lack the chemical specificity for an unambiguous molecular-level picture. acs.orgnih.govresearchgate.netnih.gov this compound's strongest Raman band in the fingerprint region, arising from a symmetric stretching mode of the quinoline (B57606) ring, is highly sensitive to the local chemical environment and pH. acs.orgnih.govresearchgate.netnih.gov Frequency shifts observed for this mode can report on the local electrostatic environment and are perturbed by specific chemical interactions like hydrogen bonding and π-stacking. acs.orgnih.govresearchgate.netnih.gov This makes the quinoline ring vibration a useful spectroscopic probe for investigating this compound-DNA interactions. acs.orgnih.govresearchgate.netnih.gov Raman spectra have indicated that when the quinoline ring is protonated, this compound can weakly intercalate into DNA through π-stacking interactions with base pairs, with an estimated ratio of roughly one this compound molecule per 25 base pairs. acs.orgnih.govresearchgate.netnih.gov Raman imaging has also been used to track the release of DNA cargo from this compound-containing polymers inside cells, demonstrating that proteins can facilitate the unpackaging process. pnas.org This highlights the utility of this compound as an endogenous reporter for DNA binding in such systems. pnas.org

Mass Spectrometry (MS and MS/MS) for Identification and Fragmentation Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are essential techniques for the identification, characterization, and fragmentation analysis of this compound and its related compounds, including metabolites and degradation products. MS measures the mass-to-charge ratio of ions, providing information about the molecular weight of the analyte. MS/MS involves the fragmentation of selected ions and analysis of the resulting fragment ions, yielding structural information.

These techniques are used to identify this compound in various samples, including historical injection solutions and suspected counterfeit medications. scirp.orgresearchgate.net For example, MS and MS/MS analysis confirmed the presence of metronidazole (B1676534) instead of this compound in fake this compound tablets by comparing fragmentation profiles and relative abundance of peaks. scirp.org LC-MS (Liquid Chromatography-Mass Spectrometry) and UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) are commonly coupled with MS for the separation and identification of this compound and its metabolites in complex matrices like plasma or biological incubations. researchgate.netnih.gov MS/MS analysis of this compound metabolites can reveal modifications on different parts of the molecule, such as the quinuclidine (B89598) ring and quinoline core, by analyzing the fragmentation patterns. nih.gov Specific fragmentation ions are characteristic of this compound and its derivatives, aiding in their identification and structural elucidation. researchgate.netnih.govresearchgate.net For instance, the protonated molecular ion of this compound (m/z=325.191) yields characteristic product ions upon fragmentation. researchgate.net MS techniques are also used to identify degradation products like quinotoxine in aged this compound solutions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and dynamics of molecules, including this compound. It provides information about the connectivity of atoms and their spatial arrangement based on the magnetic properties of atomic nuclei, particularly 1H and 13C.

NMR spectroscopy is used for the structural characterization of this compound and its derivatives. nih.govresearchgate.netmagritek.comrsc.org Both 1D and 2D NMR methods, such as 1H NMR, 13C NMR, COSY, TOCSY, HMBC, and ROESY, are employed to assign peaks in the NMR spectra and elucidate the complete structure. magritek.comub.edu Assigning 1H and 13C peaks in this compound's NMR spectrum can be complex due to its size and structure, often requiring the use of 2D techniques. magritek.com NMR studies can also provide insights into the conformation of this compound molecules and how they interact with other species. For example, NMR has been used to study the formation of ion pairs derived from this compound and their structures, providing a model for understanding their behavior in asymmetric synthesis. nih.gov NMR spectroscopy has also been applied to investigate the interaction of this compound with cyclodextrins, revealing details about complex formation and the shape adaptation of this compound within cyclodextrin (B1172386) cavities. rsc.org Solid-state NMR measurements have been used to study the structure and dynamics of this compound and its quasienantiomer quinidine at atomic resolution, examining parameters like chemical shift anisotropy and spin-lattice relaxation time. researchgate.net NMR is also a valuable tool for quality control, allowing for the identification of impurities in this compound samples by comparing their NMR spectra to reference standards. scirp.orgub.edu

Integration of Analytical Techniques for Comprehensive Characterization and Quality Assessment

The comprehensive characterization and quality assessment of this compound often necessitate the integration of multiple advanced analytical techniques. While individual spectroscopic methods provide specific types of information, their combined application offers a more complete picture of the compound's properties, purity, and behavior.

For example, the combination of UV-Vis and fluorescence spectroscopy has been used to study protein-ligand interactions with this compound, providing complementary data on binding events and conformational changes. nih.govresearchgate.netdntb.gov.ua In the study of this compound-DNA binding, the integration of Raman spectroscopy with molecular dynamics simulations has provided a more unambiguous molecular-level understanding compared to using UV absorption and fluorescence alone. acs.orgnih.govresearchgate.netnih.gov

Q & A

Basic: How to design an in vitro study to evaluate quinine’s antimalarial efficacy against Plasmodium falciparum?

Methodological Answer:

  • Experimental Variables: Define concentrations of this compound (e.g., 0.1–100 µM), controls (e.g., untreated cultures, chloroquine as a comparator), and incubation times (e.g., 48–72 hours). Use synchronized parasite cultures to minimize stage-specific variability .
  • Replication: Perform triplicate assays across independent experiments to ensure statistical robustness. Include positive/negative controls for validity .
  • Endpoint Metrics: Measure parasitemia via microscopy or flow cytometry, and calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced: How to resolve contradictions in pharmacokinetic data for this compound across clinical studies?

Methodological Answer:

  • Data Triangulation: Compare studies using meta-analytic frameworks (e.g., PRISMA guidelines) to identify confounding variables (e.g., patient demographics, dosing regimens, CYP450 polymorphisms). Stratify data by covariates like age, renal function, or malaria severity .
  • Model-Based Approaches: Develop physiologically based pharmacokinetic (PBPK) models to simulate this compound distribution in subpopulations. Validate with Bayesian statistical methods to account for inter-study variability .
  • Ethical Replication: Reanalyze raw datasets (if accessible) to verify analytical methods, ensuring alignment with ethical approvals from original studies .

Basic: What methodologies are appropriate for synthesizing and characterizing novel this compound derivatives?

Methodological Answer:

  • Synthetic Routes: Use stereoselective synthesis (e.g., Sharpless epoxidation) to preserve this compound’s chiral centers. Reference historical protocols (e.g., Rabe’s 1918 partial synthesis) for scaffold modification .
  • Characterization: Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For purity, use HPLC with UV detection (λ = 254 nm) .
  • Reproducibility: Document reaction conditions (e.g., solvent, temperature, catalysts) in detail, adhering to journal guidelines for experimental transparency .

Advanced: How to investigate this compound’s off-target effects using multi-omics approaches?

Methodological Answer:

  • Transcriptomics: Conduct RNA-seq on hepatocytes treated with this compound to identify dysregulated pathways (e.g., cytochrome P450). Use tools like DESeq2 for differential expression analysis .
  • Proteomics: Apply LC-MS/MS to quantify protein abundance changes. Validate hits with Western blotting or targeted assays (e.g., ELISA) .
  • Data Integration: Use bioinformatics platforms (e.g., STRING, KEGG) to map interactions between omics layers. Address confounding factors (e.g., batch effects) via ComBat normalization .

Basic: How to establish a dose-response curve for this compound in murine malaria models?

Methodological Answer:

  • Animal Models: Use Plasmodium berghei-infected mice, ensuring ethical compliance (e.g., IACUC approval). Randomize treatment groups to minimize bias .
  • Dosing Protocol: Administer this compound intraperitoneally (10–100 mg/kg/day) for 4–7 days. Monitor parasitemia daily via Giemsa-stained blood smears .
  • Statistical Analysis: Fit data to sigmoidal curves (e.g., four-parameter logistic model) to calculate ED50. Report 95% confidence intervals and p-values for significance .

Advanced: How to analyze the evolutionary drivers of this compound resistance in Plasmodium populations?

Methodological Answer:

  • Longitudinal Sampling: Collect isolates pre- and post-quinine exposure in endemic regions. Use microsatellite genotyping to track parasite evolution .
  • In Vitro Selection: Apply subtherapeutic this compound pressure to lab strains. Perform whole-genome sequencing to identify mutations (e.g., pfcrt, pfmdr1) .
  • Computational Modeling: Simulate resistance spread using population genetics tools (e.g., FSTAT). Incorporate variables like treatment adherence and vector dynamics .

Basic: What statistical methods are suitable for comparing this compound’s efficacy across geographic regions?

Methodological Answer:

  • Multivariate ANOVA: Test for regional differences in IC50 values, adjusting for covariates (e.g., transmission intensity, host genetics) .
  • Meta-Regression: Pool data from published studies using random-effects models. Assess heterogeneity via I² statistics and subgroup analyses .
  • Ethical Reporting: Disclose limitations (e.g., sampling bias) and adhere to CONSORT guidelines for clinical data .

Advanced: How to validate this compound’s molecular targets using CRISPR/Cas9 gene editing?

Methodological Answer:

  • Gene Knockout: Design sgRNAs targeting putative this compound-binding proteins (e.g., PfATPase4). Transfect Plasmodium cultures and validate knockouts via qPCR .
  • Phenotypic Assays: Compare this compound sensitivity in wild-type vs. knockout lines. Use isobologram analysis to confirm target specificity .
  • Structural Biology: Solve co-crystal structures of this compound with target proteins using X-ray crystallography. Validate docking predictions with molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.